Retra

Vue d'ensemble

Description

Il est particulièrement efficace pour inhiber la croissance des cellules tumorales qui portent le p53 mutant, une protéine qui joue un rôle crucial dans la régulation du cycle cellulaire et la prévention du cancer . Le chlorhydrate de RETRA agit en activant le p73, une protéine liée au p53, restaurant ainsi les fonctions de suppression tumorale perdues dans les cellules portant le p53 mutant .

Méthodes De Préparation

La synthèse du chlorhydrate de RETRA implique plusieurs étapes :

Matières premières : La synthèse commence par la préparation de la 2-[(4,5-dihydro-2-thiazolyl)thio]-1-(3,4-dihydroxyphényl)éthanone.

Conditions réactionnelles : La réaction implique généralement l'utilisation de dérivés de thiazole et de composés phénoliques dans des conditions contrôlées.

Production industrielle : Les méthodes de production industrielle du chlorhydrate de this compound ne sont pas largement documentées, mais elles impliquent probablement des voies synthétiques similaires avec une optimisation pour la production à grande échelle.

Analyse Des Réactions Chimiques

Le chlorhydrate de RETRA subit plusieurs types de réactions chimiques :

Oxydation : Le chlorhydrate de this compound peut subir des réactions d'oxydation, en particulier au niveau des groupes hydroxyles phénoliques.

Réduction : Des réactions de réduction peuvent se produire au niveau du groupe carbonyle.

Substitution : Des réactions de substitution peuvent avoir lieu au niveau du cycle thiazole.

Réactifs et conditions courants : Les réactifs courants comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées à des températures et des pH contrôlés.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés ou réduits du chlorhydrate de this compound

4. Applications de la recherche scientifique

Le chlorhydrate de this compound a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la réactivité des dérivés de thiazole.

Biologie : Le chlorhydrate de this compound est utilisé pour étudier le rôle du p53 et du p73 dans la régulation du cycle cellulaire et l'apoptose.

Médecine : Il est étudié comme agent thérapeutique potentiel pour les cancers impliquant le p53 mutant.

Industrie : Le chlorhydrate de this compound est utilisé dans le développement de médicaments antitumoraux et la recherche connexe

5. Mécanisme d'action

Le mécanisme d'action du chlorhydrate de this compound implique l'activation du p73, une protéine liée au p53. Le chlorhydrate de this compound augmente le niveau d'expression du p73 et le libère du complexe inhibiteur avec le p53 mutant. Cette activation conduit à la régulation transcriptionnelle à la hausse des gènes sensibles au p53 et induit l'activation des caspases effectrices 3 et 7, entraînant l'apoptose des cellules tumorales .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

RETRA is characterized by the following chemical structure:

- Chemical Formula : C₁₁H₁₁NO₃S₂ - HCl

- Molecular Weight : 273.33 g/mol

This compound functions primarily as an activator of p53-regulated genes by disrupting the inhibitory interaction between mutant p53 and p73, a member of the p53 family that retains tumor-suppressive functions. This mechanism allows this compound to selectively target cancer cells harboring mutant p53 while sparing normal cells, making it a promising candidate for targeted cancer therapies .

Anticancer Activity

This compound has shown significant anticancer activity in various studies, particularly against tumors expressing mutant p53. Key findings include:

- Ewing's Sarcoma : In vitro studies demonstrated that this compound effectively induced apoptosis in Ewing's sarcoma cells with mutant p53, leading to G2/M cell cycle arrest. The compound was also effective in p53-deficient and wild-type cell lines, suggesting broader applicability beyond specific mutations .

- Breast Cancer : Research indicates that this compound can reactivate transcriptional activity in breast cancer cells with mutant p53, promoting apoptosis and inhibiting tumor growth. The compound's ability to enhance the expression of pro-apoptotic genes further underscores its therapeutic potential .

Mechanistic Studies

Studies have explored this compound's impact on gene expression profiles in cancer cells:

- This compound treatment resulted in increased expression levels of genes such as PUMA and p21, which are crucial for apoptosis and cell cycle regulation. This effect was observed irrespective of the TP53 status of the cells, indicating this compound's potential as a universal therapeutic agent against various cancers .

Table 1: Summary of this compound Efficacy in Various Cancer Types

| Cancer Type | TP53 Status | Efficacy Observed | Mechanism of Action |

|---|---|---|---|

| Ewing's Sarcoma | Mutant p53 | High | Induces apoptosis via p73 reactivation |

| Breast Cancer | Mutant p53 | High | Reactivates pro-apoptotic gene expression |

| Osteosarcoma | Wild-type | Moderate | Induces cell cycle arrest |

| Leukemia | Deficient | Low | Limited response due to lack of target interaction |

Mécanisme D'action

The mechanism of action of RETRA hydrochloride involves the activation of p73, a protein related to p53. This compound hydrochloride increases the expression level of p73 and releases it from the inhibitory complex with mutant p53. This activation leads to the transcriptional upregulation of p53-responsive genes and induces the activation of effector caspases 3 and 7, resulting in apoptosis of tumor cells .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de RETRA est unique en sa capacité à cibler spécifiquement les cellules tumorales portant le p53 mutant. Des composés similaires comprennent :

PRIMA-1 : Un autre composé qui cible le p53 mutant mais fonctionne via un mécanisme différent.

Nutlin-3 : Un composé qui inhibe l'interaction entre le p53 et MDM2, conduisant à l'activation du p53.

RITA : Un composé qui se lie au p53 et empêche sa dégradation, restaurant ainsi ses fonctions de suppression tumorale

Le chlorhydrate de this compound se distingue par son activation spécifique du p73 et son efficacité dans les cellules portant le p53 mutant.

Activité Biologique

RETRA (also known as the mutant p53 reactivator) is a small molecule that has garnered attention for its potential therapeutic effects in cancer treatment, particularly in tumors harboring mutant p53. This article delves into the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and implications for cancer therapy.

This compound functions primarily by reactivating mutant p53, a common alteration in various cancers that leads to loss of tumor suppressor functions. It does this by promoting the release of transcriptionally active p73 from its inhibitory complex with mutant p53. This activation results in the transcription of p53-regulated genes that are crucial for cell cycle regulation and apoptosis.

- Release Mechanism : this compound facilitates the displacement of p73 from mutant p53, enhancing the availability of active p73 which can then initiate transcriptional programs that inhibit tumor growth .

- Gene Activation : Upon treatment with this compound, there is a significant increase in the expression of genes such as CDKN1A (p21) and BBC3 (PUMA), which are involved in cell cycle arrest and apoptosis .

Experimental Findings

Numerous studies have investigated the biological activity of this compound, demonstrating its efficacy in vitro and in vivo.

In Vitro Studies

- Cell Line Sensitivity : this compound was shown to significantly reduce colony formation in A431 and SW480 cancer cell lines containing mutant p53. However, it had minimal effects on A549 and H1299 cells, indicating a selective action based on the p53 status .

- Caspase Activation : Treatment with this compound resulted in a dose-dependent increase in effector caspases 3 and 7, suggesting induction of apoptosis through the activation of downstream apoptotic pathways .

In Vivo Studies

- Xenograft Models : In mouse models inoculated with A431 cells, this compound treatment led to a substantial reduction in tumor growth compared to controls. This underscores its potential as an anticancer therapeutic agent targeting mutant p53 .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study 1 : In a controlled experiment involving A431 xenografts, mice treated with this compound exhibited a 50% reduction in tumor volume compared to untreated controls after three weeks .

- Study 2 : A comparative analysis showed that tumors expressing different levels of mutant p53 responded variably to this compound, with higher levels correlating with greater sensitivity to treatment .

Data Summary

The following table summarizes key findings from studies on the biological activity of this compound:

| Study Type | Cell Lines | Effect on Tumor Growth | Mechanism of Action |

|---|---|---|---|

| In Vitro | A431, SW480 | Significant reduction | Activation of p73; Caspase induction |

| In Vitro | A549, H1299 | Minimal effect | N/A |

| In Vivo | A431 Xenograft | 50% volume reduction | Reactivation of mutant p53 |

Propriétés

IUPAC Name |

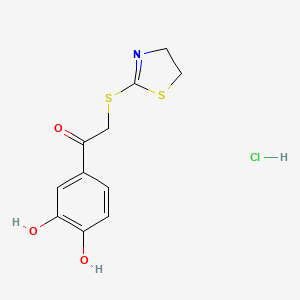

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S2.ClH/c13-8-2-1-7(5-9(8)14)10(15)6-17-11-12-3-4-16-11;/h1-2,5,13-14H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAVDVMJZKDBIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)SCC(=O)C2=CC(=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676881 | |

| Record name | 2-[(4,5-Dihydro-1,3-thiazol-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173023-52-3, 1036069-26-7 | |

| Record name | Ethanone, 2-[(4,5-dihydro-2-thiazolyl)thio]-1-(3,4-dihydroxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173023-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4,5-Dihydro-1,3-thiazol-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.